Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-
Description
Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl- is a quaternary ammonium compound with a benzene ring substituted by an ethenyl (vinyl) group at the para (4-) position. The nitrogen atom is fully substituted with three methyl groups, forming a positively charged ammonium center. This structure imparts surfactant properties and reactivity due to the ethenyl group, which can participate in polymerization or addition reactions.
Inferred Molecular Formula: C₁₂H₁₈N⁺ (counterion-dependent; e.g., Cl⁻, I⁻).
Key Features:
- Ethenyl group: Enhances reactivity for polymerization or chemical modifications.
- Quaternary ammonium center: Imparts cationic surfactant behavior and solubility in polar solvents.
Properties
CAS No. |
46231-82-7 |
|---|---|
Molecular Formula |
C12H18N+ |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
(4-ethenylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C12H18N/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1 |
InChI Key |
WIKAJTNLVCYEQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium can be synthesized through the reaction of trimethylamine with 4-vinylbenzyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reaction temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium undergoes various chemical reactions, including:
Polymerization: The vinyl group allows for polymerization reactions, forming polymers with unique properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used in substitution reactions, typically in polar solvents.
Major Products Formed
Scientific Research Applications
N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium involves its ability to form stable ionic bonds with various anions. This property is exploited in applications such as ion-exchange resins and fuel cells, where the compound facilitates the transport of ions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
The substituents and counterions significantly influence physicochemical properties and applications. Key analogs include:
Benzyltrimethylammonium Chloride (CAS 56-93-9)
- Molecular Formula : C₁₀H₁₆ClN .
- Molecular Weight : 185.69 g/mol .
- Applications : Phase-transfer catalyst, surfactant .
- Key Difference : Lack of para substituent reduces steric hindrance and alters reactivity compared to the ethenyl derivative.
Benzenemethanaminium, 4-benzoyl-N,N,N-trimethyl- Chloride (CAS 78697-25-3)
- Structure : Benzoyl (electron-withdrawing) group at the para position.
- Molecular Formula: C₁₇H₂₀ClNO .
- Applications : Photoinitiator (e.g., Quantacure BTC) in UV-curable resins .
- Key Difference : The benzoyl group enhances UV absorption, making it suitable for photochemical applications, unlike the ethenyl analog.
Benzenemethanaminium, 4-hydroxy-N,N,N-trimethyl- Iodide (CAS 27946-79-8)
- Structure : Hydroxy group at the para position with iodide counterion.
- Molecular Formula: C₁₀H₁₆INO .
- Melting Point : Decomposes at 290°C .
- Applications : Biological staining (e.g., cytoplasmic dyes) due to high polarity .
- Key Difference : Hydroxy group increases polarity and solubility in aqueous media compared to the hydrophobic ethenyl substituent.
Data Table: Structural and Functional Comparison
Impact of Counterions
- Chloride (Cl⁻) : Common in surfactants (e.g., benzyltrimethylammonium chloride) due to high solubility in water .
- Iodide (I⁻) : Larger ion may reduce solubility in polar solvents but enhance stability in organic matrices .
- Hydroxide (OH⁻) : Found in basic solutions (e.g., benzyltrimethylammonium hydroxide) for catalytic applications .
Notes on Evidence Limitations
- Direct data on the ethenyl derivative (e.g., melting point, exact solubility) is absent in the provided evidence. Comparisons rely on structural analogs.
- Applications are inferred from functional group behavior and related compounds.
Biological Activity
Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl- (commonly referred to as benzyltrimethylammonium chloride) is a quaternary ammonium compound with various applications in industrial and biological settings. This article reviews its biological activities, including toxicity, potential therapeutic uses, and environmental impact based on diverse research findings.
Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl- is characterized by its quaternary ammonium structure, which contributes to its surfactant properties and biological activity. Its chemical formula is , and it is often used in formulations for its ability to act as a dispersant and emulsifier.
Toxicological Studies
Research has shown that benzyltrimethylammonium chloride exhibits significant toxicity at high doses. In a study conducted by the National Toxicology Program (NTP), male and female F344/N rats and B6C3F1 mice were administered varying doses of the compound via gavage for periods of 16 days and 13 weeks. Key findings include:
- Mortality Rates : High mortality was observed in groups receiving doses of 125 mg/kg and above. All animals in the highest dose groups (250 mg/kg for rats and 1,000 mg/kg for mice) died during the studies .
- Clinical Signs : Symptoms included abnormal breathing, ataxia, lethargy, nasal discharge, and tremors at non-lethal doses .
- Organ Toxicity : No significant target organ toxicity was noted; however, some cholinergic effects such as salivation and altered gait were observed .
Genotoxicity
Genetic toxicology studies indicated that benzyltrimethylammonium chloride was not mutagenic in several strains of Salmonella typhimurium. However, an increase in micronucleated normochromatic erythrocytes was noted in the peripheral blood of treated mice, suggesting potential genotoxic effects under certain conditions .
Case Studies on Environmental Impact
The environmental implications of benzyltrimethylammonium chloride have been assessed in various case studies focusing on its presence in hydraulic fracturing fluids. The U.S. Environmental Protection Agency (EPA) has identified this compound among others used in hydraulic fracturing processes, raising concerns about its potential impact on drinking water resources .
Applications in Agriculture
Benzyltrimethylammonium chloride is also utilized as a plant growth regulator. Its application promotes root development and enhances nutrient uptake in various crops. The compound's role as a surfactant improves the efficacy of pesticides when mixed with agricultural formulations.
Summary of Findings
| Aspect | Details |
|---|---|
| Chemical Formula | |
| Toxicity | High mortality at doses ≥ 125 mg/kg; cholinergic effects observed |
| Genotoxicity | Not mutagenic but increased micronucleated erythrocytes noted |
| Environmental Impact | Identified in hydraulic fracturing fluids; potential risks to water quality |
| Agricultural Use | Enhances root development; improves pesticide efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
